2,4-Dichloro-6-aminodiphenyl ether
Description
Significance of Diphenyl Ether Derivatives in Organic Synthesis and Environmental Science
Diphenyl ethers are a class of organic compounds characterized by two phenyl rings linked by an ether bond. Their derivatives are of considerable importance in various scientific and industrial domains.
In organic synthesis , the diphenyl ether scaffold serves as a foundational structure for the creation of more complex molecules. A key reaction for their synthesis is the Ullmann condensation, a copper-catalyzed reaction that forms an aryl ether from an aryl halide and a phenol (B47542). wikipedia.orgwikipedia.orgthermofisher.com This reaction has been a cornerstone in synthetic organic chemistry for over a century, enabling the construction of these vital chemical linkages. wikipedia.org Modern advancements in catalysis have further expanded the scope and efficiency of diphenyl ether synthesis.
From an environmental science perspective, halogenated diphenyl ethers, particularly polybrominated diphenyl ethers (PBDEs), have been widely used as flame retardants. This has led to extensive research on their environmental persistence, bioaccumulation, and potential toxicity. orst.edu While the focus has often been on brominated congeners, the environmental fate of chlorinated diphenyl ethers (CDEs) is also a growing area of concern due to their structural similarity and potential for long-range environmental transport.
Evolution of Research on Chlorinated Aminodiphenyl Ethers
Research into chlorinated diphenyl ethers has historically been linked to their use as herbicides. For instance, the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) is a well-known example of a chlorinated phenoxy compound used for broadleaf weed control. orst.edu The introduction of an amino group to the chlorinated diphenyl ether structure, as seen in 2,4-Dichloro-6-aminodiphenyl ether, opens up new avenues for research, particularly in the development of novel agrochemicals.
Recent studies on diphenyl ether derivatives have focused on their potential as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a key target for many commercial herbicides. bohrium.com The synthesis and evaluation of various substituted diphenyl ether derivatives for their herbicidal activity is an active area of investigation. bohrium.com While specific studies on the herbicidal activity of this compound are not widely available, its structural similarity to known herbicidal compounds suggests it could be a candidate for such applications.
The synthesis of related aminophenol derivatives, such as 2,6-dichloro-4-aminophenol, is also well-documented and often involves the reduction of a corresponding nitro compound. prepchem.comgoogle.com This suggests a probable synthetic route to this compound would involve the reduction of 2,4-dichloro-6-nitrodiphenyl ether.
Conceptual Framework and Research Directions for the Chemical Compound
The conceptual framework for understanding this compound is built upon the established chemistry of its parent structures: diphenyl ether and chlorinated anilines. The presence of chlorine atoms on the benzene (B151609) ring can influence the compound's reactivity, lipophilicity, and ultimately its biological activity and environmental behavior. The amino group provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives.
Future research on this compound is likely to proceed in several key directions:
Synthesis and Characterization: The development of efficient and selective synthetic routes to this compound is a primary research goal. This would likely involve variations of the Ullmann condensation or the reduction of the corresponding nitro-substituted diphenyl ether. wikipedia.orgwikipedia.orgorganic-chemistry.org Detailed spectroscopic analysis, including NMR and mass spectrometry, would be crucial for unambiguous characterization.
Agrochemical Applications: Given the known herbicidal properties of many diphenyl ether derivatives, a significant research direction would be the evaluation of this compound and its derivatives for their herbicidal activity. bohrium.comnih.govmdpi.com This would involve screening against various weed species and determining its mode of action, potentially as a PPO inhibitor.
Environmental Fate and Persistence: Understanding the environmental behavior of this compound is critical. Research would need to investigate its persistence in soil and water, its potential for bioaccumulation, and its degradation pathways. Studies on related chlorinated diphenyl ethers provide a starting point for these investigations.
Material Science: Diphenyl ether-based polymers are known for their thermal stability. The introduction of amino and chloro groups could modulate these properties, opening up possibilities for the development of new materials with specific characteristics.
Structure
3D Structure
Properties
Molecular Formula |
C12H9Cl2NO |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
3,5-dichloro-2-phenoxyaniline |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H,15H2 |
InChI Key |
RLECPRVZOAXLMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Cl)N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Cl)N |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 2,4 Dichloro 6 Aminodiphenyl Ether
Methodologies for the De Novo Synthesis of 2,4-Dichloro-6-aminodiphenyl Ether
The construction of the this compound molecule can be achieved through several synthetic pathways. These methods primarily involve the formation of the diphenyl ether core, followed by or concurrent with the introduction of the chloro and amino substituents.
Synthesis via Reduction of Nitro-Substituted Diphenyl Ether Precursors
A common and effective strategy for synthesizing this compound involves the reduction of a corresponding nitro-substituted precursor, namely 2,4-dichloro-6-nitrodiphenyl ether. This method offers a high degree of regiochemical control, as the nitro group can be introduced with high selectivity and subsequently converted to the desired amino functionality. The reduction of the nitro group is typically achieved using various reducing agents.
A widely used method involves catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). chemicalbook.com Another effective approach is the use of metal/acid systems, like tin or iron in the presence of hydrochloric acid. More contemporary methods utilize reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as iron(III) chloride and activated charcoal. chemicalbook.comgoogle.com This latter method has been shown to be efficient, providing high yields of the corresponding amine. chemicalbook.comgoogle.com
For example, one documented procedure describes the reduction of 5-chloro-2-(4-chlorophenoxy)nitrobenzene using iron(III) chloride and hydrazine hydrate in methanol (B129727), resulting in a 99% yield of 5-chloro-2-(4-chlorophenoxy)aniline. chemicalbook.com Similarly, the reduction of 2-nitro-4-chlorodiphenyl ether using hydrazine hydrate with iron(III) chloride hexahydrate and activated carbon in ethanol (B145695) has been reported to produce 2-amino-4-chlorodiphenyl ether in good yields. google.com
Table 1: Comparison of Reduction Methods for Nitro-Diphenyl Ether Precursors
| Nitro Precursor | Reducing System | Solvent | Temperature | Yield | Reference |
| 5-Chloro-2-(4-chlorophenoxy)nitrobenzene | FeCl₃, Hydrazine Hydrate | Methanol | 50°C | 99% | chemicalbook.com |
| 2-Nitro-4-chlorodiphenyl ether | FeCl₃·6H₂O, Hydrazine Hydrate, Activated Carbon | Ethanol | 80-90°C | 87.32% | google.com |
Nucleophilic Aromatic Substitution Routes in Ether Bond Formation
The formation of the diphenyl ether bond itself is a critical step in the synthesis of this compound. Nucleophilic aromatic substitution (SNA_r) is a powerful method for constructing this bond. masterorganicchemistry.comlibretexts.org In this approach, a phenoxide nucleophile displaces a suitable leaving group, typically a halide, from an activated aromatic ring. masterorganicchemistry.com For the synthesis of the target compound, this could involve the reaction of a dichlorinated aminophenol with an activated chlorobenzene (B131634) derivative, or conversely, the reaction of a dichlorinated phenol (B47542) with an activated aminophenyl halide.
The efficiency of SNA_r reactions is highly dependent on the electronic nature of the aromatic ring bearing the leaving group. The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group significantly accelerates the reaction. masterorganicchemistry.com Therefore, a common strategy involves using a nitro-substituted aryl halide as the electrophilic partner. The nitro group not only activates the ring towards nucleophilic attack but can also be subsequently reduced to the desired amino group, as discussed in the previous section.
The general mechanism proceeds through a Meisenheimer complex, a negatively charged intermediate, and the rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the stability of this intermediate. masterorganicchemistry.comlibretexts.org
Derivatization and Functionalization Reactions of the this compound Scaffold
The presence of a reactive primary amino group and two chloro-substituents on the diphenyl ether framework of this compound opens up numerous possibilities for further chemical modifications. These derivatization reactions are crucial for creating a diverse library of compounds for various applications.
Reactions Involving the Amino Group (e.g., acylation, diazotization)
The primary amino group is a versatile handle for a wide range of chemical transformations. sdiarticle4.compsu.edu
Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. For example, reaction with benzoyl chloride would yield the N-benzoyl derivative. sdiarticle4.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct.
Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt.
Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).
Gattermann Reaction: Replacement with a halide using copper powder and the corresponding halogen acid.
Gomberg-Bachmann Reaction: Arylation by reacting with another aromatic compound.
Reduction: Replacement with hydrogen, effectively deaminating the aromatic ring.
These reactions allow for the introduction of a wide array of functional groups at the position of the original amino group, providing access to a broad spectrum of derivatives.
Substituent Effects on Reaction Selectivity and Yield
The electronic and steric effects of the substituents on the this compound scaffold play a crucial role in determining the selectivity and yield of its reactions.
The two chlorine atoms are strong electron-withdrawing groups through induction but are also ortho, para-directing due to their lone pairs participating in resonance. The amino group is a strong activating and ortho, para-directing group. The ether linkage is also an activating, ortho, para-directing group.
For reactions involving the amino group, the electronic nature of the diphenyl ether system can influence its nucleophilicity. The electron-withdrawing chlorine atoms can slightly decrease the basicity and nucleophilicity of the amino group compared to a simpler aniline.
In nucleophilic aromatic substitution reactions where one of the chlorine atoms might be displaced, the reaction would be facilitated by the presence of the other electron-withdrawing chlorine atom and potentially influenced by the amino group, especially if it is converted to a more electron-withdrawing diazonium salt. The position of the substituents relative to each other is critical in determining the regioselectivity of such reactions. libretexts.org
Green Chemistry Principles in the Synthesis of Aminodiphenyl Ethers
The application of green chemistry principles to the synthesis of aminodiphenyl ethers aims to reduce the environmental impact of these processes by improving efficiency and minimizing waste. frontiersin.org
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.comrsc.org Addition and rearrangement reactions are inherently 100% atom-economical. In contrast, substitution and elimination reactions generate byproducts, lowering their atom economy. nih.gov In the synthesis of aminodiphenyl ethers, catalytic hydrogenation for the reduction of the nitro group is highly atom-economical, with water being the only byproduct. The Ullmann condensation, however, has a lower atom economy due to the formation of inorganic salt byproducts.
Traditional syntheses of diphenyl ethers often employ high-boiling, polar aprotic solvents like DMF and NMP, which have associated toxicity and environmental concerns. wikipedia.orgthermofisher.com Green chemistry encourages the use of safer, more environmentally benign solvents. usc.edu Recent research in Ullmann-type reactions has explored alternatives such as ionic liquids and deep eutectic solvents (DES). numberanalytics.comnih.gov For example, a copper-catalyzed Ullmann-type synthesis of aryl alkyl ethers has been successfully demonstrated using a recyclable choline (B1196258) chloride-based deep eutectic solvent, which acts as both the solvent and a reactant source under mild, aerobic conditions. nih.gov
The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. In the context of aminodiphenyl ether synthesis, this is evident in several areas:
Catalytic Ullmann Condensation: Modern protocols use catalytic amounts of copper, often in conjunction with ligands, to facilitate the C-O coupling, reducing the amount of metal waste compared to traditional methods that use stoichiometric copper. numberanalytics.comnih.gov
Catalytic Reduction: Catalytic hydrogenation (e.g., with Pd/C or Raney nickel) is a green alternative to stoichiometric reducing agents like iron or tin in acidic media, which generate large amounts of metal sludge. epo.orggoogle.com
Palladium-Catalyzed Amination: The Buchwald-Hartwig amination offers a highly efficient, palladium-catalyzed route to form C-N bonds. wikipedia.orglibretexts.org This method is characterized by its broad functional group tolerance and the use of bulky, electron-rich phosphine (B1218219) ligands that enhance catalyst activity and stability. youtube.com While often used for direct amination, its principles of using highly active catalysts apply to creating more efficient C-N bond-forming reactions in general. incatt.nl
Environmental Behavior and Degradation Pathways of 2,4 Dichloro 6 Aminodiphenyl Ether
Occurrence and Distribution in Environmental Compartments
While direct manufacturing data for 2,4-Dichloro-6-aminodiphenyl ether is scarce, its presence in the environment is anticipated primarily as a transformation product of other widely used chemicals. Its occurrence is therefore linked to areas contaminated with specific precursors.
This compound is not typically introduced directly into the environment but can be formed from the transformation of other chlorinated aromatic compounds. A significant pathway involves the environmental alteration of common agricultural chemicals and their byproducts.
For instance, the herbicide dichlorprop, used in agriculture, degrades into 2,4-dichlorophenol (B122985) (2,4-DCP). researchgate.net In aquatic environments rich in nitrates and nitrites, such as agricultural runoff in sunlit waters, 2,4-DCP can undergo photonitration to form 2,4-dichloro-6-nitrophenol (B1219690) (DCNP). researchgate.netnih.gov This nitrated intermediate is a direct precursor to the amino form.
The transformation from a nitrodiphenyl ether to an aminodiphenyl ether is a well-documented microbial process. Studies on diphenyl ether herbicides like chloronitrofen (CNP) show that the nitro group is readily reduced to an amino group by microorganisms in soil and sediment. nih.govnih.gov Therefore, it is highly probable that this compound is formed in natural systems through the microbial reduction of 2,4-dichloro-6-nitrodiphenyl ether, which itself is a derivative of other pollutants.
The broader class of diphenyl ether herbicides represents a major category of industrial chemicals. Compounds like nitrofen (B51676) (2,4-dichloro-4'-nitrodiphenyl ether) and chloronitrofen (2,4,6-trichloro-4'-nitrodiphenyl ether) undergo various transformations in the environment. nih.gov Microbial metabolism of these herbicides often involves the reduction of the nitro group, leading to the formation of the corresponding aminodiphenyl ethers. nih.govnih.gov
Given this precedent, this compound is expected to occur as a transformation product where related nitrated diphenyl ether compounds are present. These precursors may be used as intermediates in chemical synthesis or arise from the environmental degradation of more complex molecules, such as certain pesticides and herbicides. nih.govgoogle.com
Microbial Biotransformation and Biodegradation Mechanisms
The persistence of this compound in the environment is largely determined by its susceptibility to microbial degradation. Bacteria and fungi have evolved diverse enzymatic systems to break down aromatic compounds, including halogenated diphenyl ethers.
Under aerobic conditions, the initial attack on the stable diphenyl ether structure is typically catalyzed by powerful oxygenase enzymes. nih.gov This process, often co-metabolic, requires the presence of another growth-supporting substrate. semanticscholar.orgmdpi.com Several key enzyme classes are involved in the degradation of diphenyl ethers.
The degradation pathway generally begins with the enzymatic insertion of oxygen atoms into one of the aromatic rings, making the structure less stable and susceptible to cleavage. Following initial hydroxylation, the resulting catechols or other dihydroxylated intermediates undergo ring fission, catalyzed by other dioxygenases, breaking the aromatic ring and leading to smaller, more easily metabolized organic acids. researchgate.netnih.gov
| Enzyme Class | Function in Diphenyl Ether Degradation | Example(s) | Reference(s) |
| Biphenyl Dioxygenases | Catalyze the dihydroxylation of the aromatic ring, a common initial step for cleavage. | Biphenyl 2,3-dioxygenase | nih.govnih.gov |
| Angular Dioxygenases | Initiate degradation by cleaving the C-O ether bond at the angular position, a novel and efficient mechanism. | Diphenyl ether dioxygenase (Dpe) in Sphingobium | nih.govnih.govasm.orgasm.org |
| Catechol Dioxygenases | Catalyze the cleavage of the dihydroxylated aromatic ring, a key step after initial oxidation. | Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase | nih.govsemanticscholar.orgmdpi.com |
| Cytochrome P450 Monooxygenases | Mediate hydroxylation reactions, particularly in fungi, initiating the breakdown process. | Found in Trametes versicolor | nih.govresearchgate.net |
In anaerobic environments, such as deep sediments and water-logged soils, a different set of microbial processes dominates. For halogenated compounds, the most significant anaerobic transformation is reductive dehalogenation. epa.govmdpi.comwikipedia.org This process involves the removal of halogen atoms (in this case, chlorine) and their replacement with hydrogen atoms, which is often a stepwise reaction. wikipedia.orgnih.gov
Bacteria, notably from the genus Dehalococcoides, are known to carry out reductive dehalogenation, using the halogenated compound as an electron acceptor in a form of respiration. nih.govnih.gov It is therefore expected that under anaerobic conditions, this compound would be sequentially dechlorinated to form monochlorinated aminodiphenyl ethers and ultimately (4-aminophenoxy)benzene. nih.gov
Studies on the anaerobic degradation of polybrominated diphenyl ethers (PBDEs) have confirmed the formation of lesser-brominated congeners and eventually diphenyl ether, supporting this proposed pathway for chlorinated analogues. nih.govnih.govacs.orgepa.gov The reduction of the nitro group to an amine can also readily occur under anaerobic conditions.
While the precise metabolic pathway for this compound has not been fully elucidated, a putative route can be constructed based on the known metabolism of similar compounds.
Aerobic Pathway:
Initial Oxidation: The process likely begins with an attack by a dioxygenase enzyme. An angular dioxygenase could cleave the ether bond directly, or a biphenyl-type dioxygenase could hydroxylate one of the chlorinated rings. nih.govresearchgate.net
Ring Cleavage: The resulting dihydroxylated intermediate would undergo ortho- or meta-cleavage, breaking open the aromatic ring to form an aliphatic acid. researchgate.netasm.org
Further Degradation: The aliphatic intermediates are then further metabolized through common cellular pathways.
Anaerobic Pathway:
Reductive Dechlorination: The primary initial step is the sequential removal of chlorine atoms. This would transform this compound into 2-chloro-6-aminodiphenyl ether or 4-chloro-6-aminodiphenyl ether, followed by complete dechlorination to 2-aminodiphenyl ether.
Degradation of the Amino-Diphenyl Ether Backbone: Following dechlorination, the remaining aminodiphenyl ether structure may be susceptible to further degradation, although the breakdown of the ether bond itself is a slow process under anaerobic conditions. nih.gov
The table below lists potential metabolites based on the degradation of analogous compounds.
| Metabolic Process | Precursor Compound | Potential Metabolite(s) | Reference(s) |
| Aerobic Ring Cleavage | Diphenyl Ether | Phenol (B47542), 2-Hydroxymuconic acid | researchgate.net |
| Aerobic Hydroxylation | 4-Bromodiphenyl Ether | 4-Bromophenol | researchgate.net |
| Anaerobic Reductive Dehalogenation | Decabromodiphenyl Ether (BDE-209) | Nona-, Octa-, Hepta-, and Hexa-BDEs | nih.govacs.org |
| Anaerobic Reductive Dehalogenation | 4-Monobromodiphenyl Ether | Diphenyl ether, Bromide ions | nih.gov |
| Nitro-group Reduction | Chloronitrofen (herbicide) | 2,4,6-trichloro-4'-aminodiphenyl ether | nih.gov |
Abiotic Degradation Processes in the Environment
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For this compound, the key abiotic degradation routes are expected to be photolysis and, to a lesser extent, hydrolysis. These processes are influenced by environmental factors such as sunlight intensity, pH, and temperature.
Photolytic Degradation Under Environmental Conditions
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) and visible portions of the solar spectrum. For aromatic compounds like this compound, photolysis can be a significant degradation pathway in sunlit surface waters and on soil surfaces.
The photochemistry of chlorinated diphenyl ethers suggests that the primary photoreactions involve the cleavage of carbon-chlorine (C-Cl) bonds, a process known as photodechlorination. Studies on related polychlorinated diphenyl ethers (PCDEs) have shown that compounds with fewer chlorine atoms tend to react more slowly than their more highly chlorinated counterparts. The presence of substituents on the phenyl rings can influence the rate and products of photolysis. For instance, the presence of an amino group (-NH2) can alter the electronic properties of the molecule and may influence its light-absorbing characteristics and subsequent reactivity.
The photodegradation of aromatic amines can be influenced by various environmental factors. For instance, the presence of photosensitizers, such as humic acids found in natural waters, can accelerate photodegradation. The pH of the water can also play a crucial role, with effective degradation of some aromatic amines occurring in alkaline conditions. nih.gov
Table 1: General Photodegradation Characteristics of Related Compounds
| Compound Class | Primary Photodegradation Pathway | Influencing Factors | Potential Products |
| Polychlorinated Diphenyl Ethers | Photodechlorination, Ether bond cleavage | Number of chlorine atoms, Presence of sensitizers | Less chlorinated diphenyl ethers, Chlorinated dibenzofurans |
| Chlorinated Anilines | Direct photolysis, Reaction with hydroxyl radicals | pH, Presence of humic acids | Dechlorinated anilines, Oxidized products |
| Aromatic Amines | Direct and indirect photolysis | pH, Photosensitizers (e.g., humic acids) | Hydroxylated intermediates, Polymerized products |
This table provides a generalized overview based on available literature for related compound classes and is intended for comparative purposes.
Hydrolysis and Other Chemical Degradation Mechanisms
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The diphenyl ether linkage is generally resistant to hydrolysis under typical environmental conditions (neutral pH and ambient temperature). The cleavage of the ether bond usually requires more forceful conditions, such as strong acids and heat. Therefore, hydrolysis is not expected to be a major degradation pathway for this compound in the environment. nih.govnih.gov
However, the presence of substituents could potentially influence the stability of the ether bond. There is no specific data available on the hydrolysis half-life of this compound. For the related compound 2,4-dichloroaniline (B164938), it is not expected to undergo hydrolysis in the environment due to the lack of hydrolyzable functional groups. nih.gov
Other abiotic degradation mechanisms, such as oxidation by reactive oxygen species (other than those generated photochemically), are possible but are likely to be slow compared to photolysis and biodegradation.
Fate and Transport Modeling in Environmental Systems
Environmental fate and transport models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models use the physicochemical properties of a compound, along with environmental parameters, to simulate its movement and degradation in various compartments such as air, water, soil, and sediment.
For this compound, a comprehensive fate and transport model would require specific input data, including its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and degradation rate constants for photolysis and biodegradation. As specific experimental data for this compound are limited, modeling efforts would likely rely on data from structurally similar compounds, such as other diphenyl ether herbicides or chlorinated anilines. chemicalbook.comnih.gov
Models like the fugacity-based multimedia environmental models can estimate the partitioning of the chemical between different environmental compartments. chemicalbook.com For instance, a high Kow value would suggest a tendency to partition into organic matter in soil and sediment, while a significant vapor pressure might lead to atmospheric transport.
Given that studies on related diphenylamine (B1679370) derivatives show they can be found in soil and groundwater, it is plausible that this compound could also exhibit mobility in the subsurface. nih.govresearchgate.netsigmaaldrich.com Modeling could help to estimate its leaching potential and potential for groundwater contamination. However, the accuracy of such models is highly dependent on the quality of the input data. Without specific experimental values for this compound, any modeling results should be interpreted with caution and would primarily serve as a preliminary assessment of its likely environmental behavior.
Table 2: Key Parameters for Environmental Fate and Transport Modeling
| Parameter | Significance for Modeling | Typical Data Source |
| Water Solubility | Determines concentration in aquatic systems and mobility in soil. | Experimental measurement, Estimation models |
| Vapor Pressure | Influences partitioning to the atmosphere and potential for long-range transport. | Experimental measurement, Estimation models |
| Octanol-Water Partition Coefficient (Kow) | Indicates the tendency of a chemical to partition between water and organic matter (e.g., soil, sediment, biota). | Experimental measurement, Estimation models |
| Photolysis Rate Constant / Quantum Yield | Quantifies the rate of degradation by sunlight. | Laboratory experiments under controlled conditions. nih.gov |
| Hydrolysis Rate Constant | Quantifies the rate of degradation by water. | Laboratory experiments at different pH values. |
| Biodegradation Rate Constant | Quantifies the rate of microbial degradation in different media (soil, water, sediment). | Laboratory and field studies. |
Advanced Analytical Characterization of 2,4 Dichloro 6 Aminodiphenyl Ether
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are fundamental in isolating 2,4-Dichloro-6-aminodiphenyl ether from complex mixtures, allowing for its accurate detection and measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the trace analysis of halogenated compounds like this compound. nih.gov This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. For compounds such as halogenated diphenyl ethers, GC-MS is essential for achieving the low detection limits required in environmental and biological monitoring. nih.govresearchgate.net
The process involves introducing a volatilized sample into a GC system, where it travels through a capillary column. The column's stationary phase interacts differently with various components of the sample, leading to their separation based on properties like boiling point and polarity. For halogenated compounds, specific column types are chosen to optimize separation. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer. Here, they are ionized, most commonly through electron ionization (EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.gov The resulting mass spectrum provides a molecular fingerprint, enabling definitive identification. For enhanced sensitivity in trace analysis, electron capture negative ionization (ECNI) is often employed for halogenated compounds. nih.gov
Challenges in GC-MS analysis include potential thermal degradation of highly halogenated compounds in the injector and the possibility of co-elution with interfering substances from complex matrices. nih.govnih.gov To overcome these, methods are meticulously optimized, including injection parameters, temperature programming, and the use of high-resolution mass spectrometry. thermofisher.com The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity by reducing matrix interference, which is particularly beneficial for analyzing complex samples like sediment or biological tissues. shimadzu.com
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Column Phase | The stationary phase within the GC column that separates analytes. | Non-polar or mid-polar columns (e.g., DB-5ms, DB-1) are typically used for separating diphenyl ethers. nih.gov |
| Ionization Mode | The method used to ionize the analyte in the mass spectrometer. | Electron Ionization (EI) for structural information, Electron Capture Negative Ionization (ECNI) for high sensitivity to halogenated compounds. nih.gov |
| Detection Mode | The method of monitoring ions. | Full scan for identification, Selected Ion Monitoring (SIM) for quantification of target analytes, and MS/MS for enhanced selectivity. thermofisher.comshimadzu.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices
For analytes in complex matrices that are non-volatile or thermally labile, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. researchgate.net This method is particularly advantageous for analyzing polar metabolites and degradation products of diphenyl ethers that may not be suitable for GC analysis without derivatization. nih.gov
In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique that allows for the gentle transfer of ions from the liquid phase to the gas phase, making it suitable for a wide range of compounds, including polar and large molecules. researchgate.net
The analysis of amino compounds, such as this compound, by LC-MS can be enhanced through derivatization. ut.eenih.gov This process involves chemically modifying the analyte to improve its chromatographic behavior or ionization efficiency. For instance, derivatization can introduce a charged group, increasing the signal intensity in the mass spectrometer. nih.gov LC-tandem mass spectrometry (LC-MS/MS) is frequently used to increase selectivity and sensitivity, enabling the detection of trace levels of the target compound in complex environmental or biological samples. ut.eenih.gov
Advanced Hyphenated Techniques (e.g., GCxGC-MS, LC-IMS-MS)
To tackle the challenge of analyzing highly complex samples, advanced hyphenated techniques that add dimensions of separation are employed. Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly increased peak capacity and resolving power compared to conventional GC-MS. chromatographyonline.com This is achieved by coupling two different GC columns in series. The enhanced separation power of GCxGC is particularly valuable for resolving isomeric compounds and separating target analytes from complex matrix interferences. nih.govchromatographyonline.com
Another powerful technique is the coupling of liquid chromatography with ion mobility spectrometry-mass spectrometry (LC-IMS-MS). nih.gov Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. mdpi.com This additional dimension of separation, orthogonal to both liquid chromatography and mass spectrometry, can resolve isomers that are indistinguishable by LC-MS alone. nih.govnsf.gov For instance, trapped ion mobility spectrometry (TIMS) coupled with MS has shown great potential in separating isomeric lipids and other complex molecules. mdpi.comnsf.gov The application of LC-IMS-MS provides greater confidence in compound identification and is a valuable tool for untargeted analysis of complex samples. nih.gov
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. bbhegdecollege.comethernet.edu.etd-nb.info It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This information is crucial for differentiating between isomers, which have the same molecular formula but different arrangements of atoms.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is indicative of its local electronic environment. For this compound, the aromatic protons on both phenyl rings will exhibit distinct signals. Spin-spin coupling between adjacent protons provides information about the connectivity of atoms.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. researchgate.net Each unique carbon atom in the structure of this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, confirming the complete molecular structure. bas.bg These techniques are vital for the complete and accurate assignment of all ¹H and ¹³C signals, which is essential for differentiating it from other dichlorinated aminodiphenyl ether isomers. bas.bgrsc.org
| Nucleus | Technique | Information Obtained |
|---|---|---|
| ¹H | ¹H NMR | Chemical shift, integration (proton count), and coupling constants (connectivity). |
| ¹³C | ¹³C NMR & DEPT | Chemical shift of each carbon atom, indicating the carbon skeleton and functional groups. |
| ¹H-¹H | COSY | Correlation between coupled protons, establishing proton-proton connectivity. |
| ¹H-¹³C | HSQC/HMBC | Correlation between protons and directly attached (HSQC) or long-range coupled (HMBC) carbons, confirming the overall structure. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb at characteristic frequencies. For this compound, key vibrational bands would be expected for the N-H stretching of the amino group, C-O-C stretching of the ether linkage, C-Cl stretching of the chloro groups, and various C-H and C=C stretching and bending vibrations of the aromatic rings. The NIST WebBook provides reference IR spectra for related compounds like 2-aminodiphenyl ether, which can serve as a basis for comparison. nist.gov
Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. The combination of both IR and Raman spectra gives a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation. nih.govspectroscopyonline.com Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which can then be compared with the experimental spectra to support the structural assignment. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic micropollutants. Unlike nominal mass instruments, HRMS provides the exact mass of an ion with high accuracy, typically in the low parts-per-million (ppm) range, which allows for the determination of its elemental composition. This capability is paramount for distinguishing between isobaric interferences—compounds that have the same nominal mass but different elemental formulas—which are common in environmental and biological samples.
For this compound (C₁₂H₉Cl₂NO), the theoretical exact mass of the molecular ion [M]⁺ can be calculated with high precision. This exact mass serves as a unique identifier in complex sample analysis. The presence of two chlorine atoms results in a characteristic isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature, in conjunction with the exact mass, provides a high degree of confidence in the identification of the target analyte.
In a typical HRMS workflow, such as that employing a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzer, the instrument is calibrated to ensure high mass accuracy. When analyzing a sample, the detected mass of a potential this compound peak is compared against its theoretical exact mass. The mass error, calculated in ppm, is a key metric for confirmation. A low mass error, generally below 5 ppm, strongly suggests the correct elemental composition.
Further structural confirmation is achieved through tandem mass spectrometry (MS/MS) experiments. In this technique, the precursor ion corresponding to this compound is isolated and fragmented. The resulting product ions are then analyzed by HRMS, providing exact mass data for the fragments as well. The fragmentation pattern is predictable based on the molecule's structure, with common cleavage sites being the ether linkage and loss of chlorine atoms or the amino group. The exact masses of these fragments provide another layer of confirmation, solidifying the identification.
Table 1: Theoretical Exact Mass and Isotopic Pattern for the Molecular Ion of this compound
| Ion Formula | Theoretical Exact Mass (m/z) | Relative Abundance (%) |
| [C₁₂H₉³⁵Cl₂NO]⁺ | 253.0061 | 100.00 |
| [C₁₂H₉³⁵Cl³⁷ClNO]⁺ | 255.0032 | 65.00 |
| [C₁₂H₉³⁷Cl₂NO]⁺ | 256.9992 | 10.56 |
Note: The data in this table is theoretical and for illustrative purposes.
Sample Preparation Techniques for Diverse Environmental and Biological Matrices
The accurate quantification of this compound in environmental and biological samples necessitates efficient extraction and cleanup to remove interfering matrix components. The choice of method depends on the sample type, the physicochemical properties of the analyte, and the desired detection limits.
Traditional extraction methods like Soxhlet can be time-consuming and require large volumes of organic solvents. Modern techniques such as Accelerated Solvent Extraction (ASE) and Supercritical Fluid Extraction (SFE) offer significant advantages in terms of speed, efficiency, and reduced solvent consumption.
Accelerated Solvent Extraction (ASE) utilizes conventional solvents at elevated temperatures (50-200 °C) and pressures (1500-2000 psi). These conditions increase the extraction efficiency by enhancing solvent penetration into the sample matrix and increasing the solubility of the target analyte. For a compound like this compound in a soil or sediment matrix, a mixture of polar and non-polar solvents, such as dichloromethane (B109758) and hexane, would likely be effective. The automated nature of ASE allows for high sample throughput.
Supercritical Fluid Extraction (SFE) employs a substance above its critical temperature and pressure, most commonly carbon dioxide (CO₂), as the extraction solvent. epa.gov Supercritical CO₂ is non-toxic, inexpensive, and its solvating power can be tuned by adjusting the pressure and temperature. epa.gov For polar analytes like aminodiphenyl ethers, the polarity of the supercritical fluid can be increased by adding a modifier, such as methanol (B129727) or ethanol (B145695). epa.gov A study on the SFE of primary aromatic amines from soil demonstrated that a modifier was crucial for achieving high extraction recoveries. epa.gov The extraction of chlorinated aromatic hydrocarbons has also been successfully performed using SFE, with optimal conditions being a pressure of 250 bar and a temperature of 40°C. academicjournals.orgresearchgate.net
Table 2: Comparison of Advanced Extraction Methods for this compound
| Parameter | Accelerated Solvent Extraction (ASE) | Supercritical Fluid Extraction (SFE) |
| Principle | Elevated temperature and pressure with organic solvents | Use of a supercritical fluid (e.g., CO₂) as the solvent |
| Typical Solvents | Dichloromethane, Hexane, Acetone | Carbon Dioxide, Methanol (modifier) |
| Advantages | Fast, automated, reduced solvent use compared to traditional methods | "Green" solvent, tunable selectivity, mild extraction temperatures |
| Considerations | Requires specific instrumentation, potential for thermal degradation of labile compounds | May require a modifier for polar compounds, higher initial instrument cost |
Note: The data in this table is illustrative and based on general principles of the techniques.
Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a significant challenge in trace analysis. These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte. Effective cleanup strategies are essential to minimize matrix effects and ensure accurate quantification.
For complex matrices such as biological tissues or sediments, a multi-step cleanup approach is often necessary. A common strategy involves solid-phase extraction (SPE). For an amine-containing compound like this compound, a mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties could be highly effective. The reversed-phase sorbent would retain the compound based on its hydrophobicity, while the ion-exchange functionality would interact with the amino group, providing a high degree of selectivity.
Another powerful cleanup technique is gel permeation chromatography (GPC), which separates compounds based on their molecular size. GPC is particularly effective at removing large molecules like lipids, which are common interferences in biological samples.
The choice of cleanup strategy will depend on the complexity of the matrix and the specific interferences present. A combination of techniques may be required to achieve the desired level of purity for sensitive HRMS analysis.
Isotopic Labeling and Tracing in Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic or degradation pathways of a compound. By replacing one or more atoms in the this compound molecule with a stable isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), the fate of the compound can be monitored in complex systems.
For instance, a ¹³C-labeled version of this compound could be introduced into a soil microcosm or an in vitro biological system. After a set incubation period, the samples can be analyzed by HRMS. The mass spectrometer can selectively detect the labeled compound and its transformation products, as they will have a distinct mass shift compared to their unlabeled counterparts. This allows for the confident identification of metabolites or degradation products, even at very low concentrations.
Isotopic labeling can also be used to elucidate reaction mechanisms. For example, by labeling specific positions in the molecule, it is possible to determine which parts of the molecule are involved in different transformation reactions. A study on the degradation of Amadori compounds successfully used ¹³C labeling and NMR spectroscopy to profile the degradation products. nih.gov
The synthesis of an isotopically labeled standard of this compound is a prerequisite for such studies. This labeled standard can also be used as an internal standard in quantitative analysis to correct for matrix effects and variations in instrument response, leading to more accurate and precise results.
Biological Interactions and Structure Activity Relationship Studies in Vitro Investigations
Quantitative and Qualitative Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound and for designing new molecules with improved potency and selectivity.
The presence and position of halogen substituents on an aromatic ring can significantly influence the biological activity of a compound. Halogens can affect a molecule's lipophilicity, electronic properties, and metabolic stability, thereby modulating its interaction with biological targets. nih.gov
In various classes of compounds, the introduction of halogens has been shown to enhance biological potency. For example, in a series of 1-(4-amino-phenyl)-2-aminoethanol derivatives, the exchange of chlorine atoms led to substances with potent β2-mimetic activity. nih.gov In studies of ketamine esters, chloro-substituted compounds were generally found to be active. nih.gov The position of the halogen is also critical; for instance, 2- and 3-substituted ketamine ester compounds were generally more active than their 4-substituted counterparts. nih.gov Analysis of protein kinase complexes has shown that iodine and bromine are more effective than chlorine at forming halogen bonds with protein backbones. nih.gov
For the aminodiphenyl ether scaffold, the two chlorine atoms in 2,4-Dichloro-6-aminodiphenyl ether are expected to significantly impact its physicochemical properties and, consequently, its biological activity profile compared to the unsubstituted aminodiphenyl ether.
The aminodiphenyl ether scaffold serves as the core structure upon which pharmacophoric elements are arranged. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. In the context of drug discovery, the aminodiphenyl ether core provides a versatile framework that can be functionalized to optimize interactions with a specific biological target.
Computational Chemistry Approaches to SAR (e.g., DFT, Molecular Docking)
There is no available literature detailing the use of computational methods such as Density Functional Theory (DFT) or molecular docking to specifically investigate the structure-activity relationship of this compound.
Elucidation of Molecular Mechanisms of Action in Model Organisms (In Vitro)
Specific in vitro studies to determine the molecular mechanisms of action for this compound are not found in the public domain.
Pathway Analysis and Gene Expression Modulation
No research is available that analyzes the pathways affected by or the modulation of gene expression resulting from exposure to this compound.
Investigation of Cellular Signaling Perturbations
There are no published studies that investigate the specific perturbations of cellular signaling cascades caused by this compound.
Research Applications and Future Perspectives for 2,4 Dichloro 6 Aminodiphenyl Ether
Role as a Precursor in the Synthesis of Advanced Organic Materials
The molecular architecture of 2,4-dichloro-6-aminodiphenyl ether, which combines a reactive amino group, a flexible ether linkage, and halogen substituents, makes it a potentially valuable precursor for a range of advanced organic materials. The amino group can serve as a key functional handle for building larger molecular structures.
For instance, aromatic amines are fundamental building blocks in the synthesis of azo dyes. A related compound, 2-Amino-4,4′-Dichloro Diphenylether 2′-Sulphonic Acid, has been utilized to create new azo acid dyes. orientjchem.org This suggests that this compound could similarly be diazotized and coupled with various aromatic compounds to produce a new class of dyes with potentially unique color properties and affinities for different fibers. The presence of chlorine atoms might enhance the stability and lightfastness of such dyes.
Furthermore, the amino and chloro-substituted diphenyl ether structure could be a monomer in the synthesis of high-performance polymers. Poly(arylene ether)s are a class of polymers known for their excellent thermal and chemical stability. researchgate.net The synthesis of these materials often involves the nucleophilic substitution of activated dihalo compounds with bisphenoxides. researchgate.net While the chlorine atoms in this compound are not 'activated' in the traditional sense for this type of polymerization, the amino group opens up possibilities for other polymerization routes, such as the formation of polyamides or polyimides, where the diphenyl ether unit would be incorporated into the polymer backbone, potentially imparting desirable properties like improved processability and flame retardancy.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Potential Co-monomer | Resulting Polymer Characteristics |
| Polyamide | Diacid chloride (e.g., terephthaloyl chloride) | Enhanced thermal stability, chemical resistance, and flame retardancy due to the chlorinated diphenyl ether moiety. |
| Polyimide | Dianhydride (e.g., pyromellitic dianhydride) | High-temperature resistance, good mechanical properties, and excellent dielectric performance. |
| Azo Polymers | Self-coupling after diazotization or coupling with other aromatic diamines | Potential for applications in nonlinear optics, data storage, and as specialty pigments. |
Utility as a Reference Standard for Environmental Monitoring and Analytical Chemistry
The increasing concern over halogenated organic compounds (HOCs) as persistent environmental pollutants necessitates the availability of high-purity analytical standards for their accurate detection and quantification. nih.govnih.gov HOCs, including polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), are known for their persistence, bioaccumulation, and potential toxicity. nih.govnih.gov
The development of analytical methods, particularly gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), for the detection of trace levels of environmental contaminants relies heavily on the availability of authentic standards for compound identification and calibration. The isomeric nature of many HOCs presents a significant analytical challenge, requiring methods that can differentiate between closely related structures. chromatographyonline.comgoogle.com Having a certified standard of this compound would be essential for any study aiming to investigate its environmental fate and occurrence.
Contributions to Fundamental Understanding of Organohalogen Biogeochemistry
The study of the biogeochemistry of organohalogen compounds, which encompasses their transformation, degradation, and transport in the environment, is a critical area of environmental science. Much of our understanding in this field comes from extensive research on compounds like PCBs and PBDEs. researchgate.netnih.gov These studies have revealed complex degradation pathways, including microbial debromination and hydroxylation of PBDEs. researchgate.netnih.gov
The introduction of an amino group, as in this compound, adds another layer of complexity and interest to its potential biogeochemical behavior. The amino group can significantly influence the compound's polarity, water solubility, and susceptibility to enzymatic transformations. Investigating the environmental fate of this compound could provide valuable insights into the biogeochemical cycling of amino-substituted halogenated diphenyl ethers.
Research on the degradation of diphenyl ethers by microorganisms has shown that hydroxylation and ring cleavage are key steps. researchgate.net The presence of both chlorine and amine substituents on the aromatic rings of this compound would likely influence these degradation pathways. Studies on this compound could, therefore, contribute to a more comprehensive understanding of how different functional groups affect the persistence and transformation of halogenated diphenyl ethers in various environmental compartments.
Emerging Research Areas and Unexplored Biological Applications
While the primary interest in halogenated diphenyl ethers has been from an environmental toxicology perspective, there is growing research into the potential biological activities of functionalized diphenyl ether derivatives. nih.govnih.gov For example, some polybrominated diphenyl ethers isolated from marine sponges have shown biological activities, including antibacterial and antioxidant effects. nih.gov
The presence of an amino group in this compound opens up avenues for exploring its potential pharmacological properties. Aromatic amines are a common feature in many biologically active molecules. researchgate.netsemanticscholar.orgmdpi.com It is conceivable that this compound or its derivatives could exhibit interesting biological effects. For instance, new diphenyl ether derivatives are being investigated for their cytotoxic and antibacterial activities. nih.gov
Future research could involve the synthesis of a library of compounds derived from this compound, followed by screening for various biological activities. This could include testing for antimicrobial, antifungal, anti-inflammatory, or even anticancer properties. The combination of the diphenyl ether scaffold with the specific substitution pattern of chlorine and amine groups could lead to the discovery of novel bioactive molecules.
Methodological Advancements and Interdisciplinary Research Needs
The study of this compound would necessitate and likely drive methodological advancements in analytical chemistry. The accurate identification and quantification of this specific isomer in complex environmental or biological matrices would require high-resolution analytical techniques. The separation of different isomers of chlorinated diphenyl ethers can be challenging, often requiring advanced chromatographic methods such as comprehensive two-dimensional gas chromatography (GC×GC). chromatographyonline.com
Interdisciplinary research would be crucial to fully elucidate the significance of this compound. This would involve collaborations between synthetic organic chemists to prepare the pure compound and its potential derivatives, analytical chemists to develop sensitive detection methods, environmental scientists to study its fate and transport, and biologists and toxicologists to investigate its potential biological effects.
Furthermore, computational chemistry could play a significant role in predicting the properties, reactivity, and potential biological activity of this compound, guiding experimental research efforts. The development of new synthetic methods for functionalized silacyclobutanes and other complex molecules highlights the ongoing innovation in chemical synthesis that could be applied to create novel derivatives of this compound. acs.org
Q & A
Q. How can researchers validate structure-activity relationships (SAR) for halogenated diphenyl ethers?
- Methodological Answer : Combine QSAR models (e.g., CoMFA) with in vitro assays (IC₅₀ values). Use crystallographic data to correlate electronic effects (Hammett σ constants) with bioactivity. Cross-validate with molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
